2-Bromo-3-vinylpyridine

Description

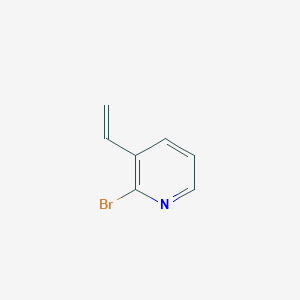

2-Bromo-3-vinylpyridine is a pyridine derivative featuring a bromine atom at the 2-position and a vinyl group at the 3-position. Its molecular formula is C₇H₆BrN, combining the aromatic pyridine ring with a reactive vinyl substituent. This compound is valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Heck coupling) due to the vinyl group's conjugation with the pyridine ring, which enhances reactivity.

Properties

IUPAC Name |

2-bromo-3-ethenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-4-3-5-9-7(6)8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJSMUIAQFEMAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697204 | |

| Record name | 2-Bromo-3-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932042-98-3 | |

| Record name | 2-Bromo-3-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-vinylpyridine typically involves the bromination of 3-vinylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the second position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Addition Reactions: The vinyl group can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Addition Reactions: Reagents like hydrogen bromide or other electrophiles can add to the vinyl group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed:

Substitution Products: Compounds where the bromine atom is replaced by other functional groups.

Addition Products: Compounds formed by the addition of electrophiles or nucleophiles to the vinyl group.

Oxidation and Reduction Products: Various oxidized or reduced derivatives of this compound.

Scientific Research Applications

2-Bromo-3-vinylpyridine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-vinylpyridine involves its interaction with specific molecular targets. The bromine atom and the vinyl group can participate in various chemical reactions, leading to the formation of different products. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. The pathways involved in its reactions include electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction processes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The substituent at the 3-position significantly influences electronic and steric effects:

Key Observations :

- Vinyl vs. Methyl : The vinyl group’s conjugation enhances electrophilicity at the bromine, favoring cross-coupling reactions over the methyl group’s steric stabilization .

- Hydroxyl vs. Fluorine : The hydroxyl group increases solubility in polar solvents, while fluorine’s electronegativity directs substitution reactions .

Physicochemical Properties

Limited data are available for this compound, but analogues suggest trends:

Inferences :

- The vinyl group likely reduces melting points compared to crystalline amino- or nitro-substituted derivatives due to reduced symmetry .

- Polar substituents (e.g., hydroxyl, amino) increase solubility in aqueous or polar solvents .

Biological Activity

2-Bromo-3-vinylpyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position and a vinyl group at the third position. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

- Molecular Formula : C7H6BrN

- Molecular Weight : 185.03 g/mol

- Structure : The compound features a pyridine ring with a bromine substituent and a vinyl group, which contributes to its reactivity and biological properties.

This compound exhibits its biological effects primarily through interactions with cellular targets that influence various biochemical pathways. Key mechanisms include:

- Transmetalation Reactions : The compound acts as an organoboron reagent, facilitating carbon–carbon bond formation through transmetalation with palladium(II) complexes. This reaction is crucial for synthesizing complex organic molecules.

- Influence on Cell Signaling : It modulates cell signaling pathways by interacting with transcription factors, leading to altered gene expression patterns. This modulation can affect cellular metabolism and proliferation.

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in various metabolites that may exert additional biological effects. Understanding these metabolic pathways is essential for assessing its pharmacokinetics and safety.

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity appears to be dose-dependent, with higher concentrations leading to significant cellular damage. For instance:

- Low Dose (10 µM) : Minimal cytotoxicity observed.

- Medium Dose (50 µM) : Moderate reduction in cell viability (approximately 40%).

- High Dose (100 µM) : Significant decrease in cell viability (up to 80%) due to apoptosis induction.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Potential inhibition of viral proteases | |

| Cytotoxicity | Dose-dependent reduction in cell viability | |

| Metabolic modulation | Altered metabolic enzyme activity |

Implications for Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications in:

- Antiviral therapies : Further research could establish its efficacy against viral infections.

- Cancer treatment : Its cytotoxic properties warrant exploration as a chemotherapeutic agent.

- Drug development : Understanding its mechanism can lead to the design of novel compounds with enhanced efficacy and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.